Ethyl 2,3,5-trifluorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3,5-trifluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTATVMWLWOVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773135-01-6 | |
| Record name | Ethyl 2,3,5-trifluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773135-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Reactivity and Mechanistic Studies of Ethyl 2,3,5 Trifluorobenzoate
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Trifluorophenyl Moiety
The presence of three strongly electronegative fluorine atoms, in conjunction with the electron-withdrawing ethyl carboxylate group, renders the aromatic ring of Ethyl 2,3,5-trifluorobenzoate highly susceptible to nucleophilic aromatic substitution (SNAr). chemistrysteps.combyjus.com This class of reaction is a cornerstone for the functionalization of electron-poor aromatic systems. byjus.com The reaction proceeds via an addition-elimination mechanism, which is distinct from SN1 and SN2 pathways. chemistrysteps.combyjus.com The process is initiated by the attack of a nucleophile on the aromatic ring, which is the rate-determining step. masterorganicchemistry.comyoutube.com
In this compound, the positions of the fluorine atoms relative to the activating ester group are critical in determining the site of nucleophilic attack. The ester group at C1 strongly activates the ortho (C2) and para (C5) positions towards nucleophilic attack. This is because the negative charge of the intermediate formed upon nucleophilic addition can be effectively delocalized onto the carbonyl oxygen of the ester group through resonance. youtube.com The fluorine at the meta position (C3) is significantly less activated, as the negative charge in the corresponding intermediate cannot be stabilized by the ester group in the same manner.
Consequently, SNAr reactions on this compound are highly regioselective, with nucleophiles preferentially displacing the fluorine atoms at the C2 and C5 positions. The specific outcome can be influenced by the nature of the nucleophile and the reaction conditions.
Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound
| Position of Attack | Activating Group Position | Resonance Stabilization by Ester Group | Predicted Reactivity |
|---|---|---|---|
| C2 | ortho | High | Major Product |
| C3 | meta | Low | Minor/No Product |
The fluorine atoms have a profound activating effect on the aromatic ring for SNAr reactions. Their high electronegativity exerts a powerful inductive electron-withdrawing effect, which reduces the electron density of the benzene (B151609) ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. masterorganicchemistry.comnih.gov
A notable aspect of SNAr chemistry is that fluorine, despite being a poor leaving group in SN1 and SN2 reactions due to the strength of the C-F bond, is an excellent leaving group in this context. masterorganicchemistry.comyoutube.com This is because the rate-determining step is the initial nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comyoutube.com The high electronegativity of fluorine that facilitates the initial attack is the dominant factor governing the reaction rate. youtube.com Therefore, the reactivity order for leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in aliphatic nucleophilic substitutions. chemistrysteps.com
The generally accepted mechanism for SNAr reactions on activated fluoroarenes like this compound is a two-step addition-elimination process. chemistrysteps.com
Addition Step (Rate-Limiting): A nucleophile attacks one of the carbon atoms bearing a fluorine atom (preferentially at C2 or C5). This addition breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. youtube.com
Elimination Step (Fast): The aromaticity of the ring is restored through the rapid expulsion of the fluoride (B91410) leaving group. masterorganicchemistry.comyoutube.com
This pathway is common for a wide range of nucleophiles, including alkoxides (e.g., sodium methoxide), thiolates, and amines. For example, reaction with sodium methoxide would lead to the substitution of a fluorine atom with a methoxy group.
Ester Hydrolysis and Transesterification Kinetics
The ester functional group in this compound is an active site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. epa.gov
Base-Catalyzed Hydrolysis: Under basic conditions, hydrolysis typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov
A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.
This attack forms a tetrahedral intermediate.
The intermediate then collapses, eliminating the ethoxide ion (⁻OEt) as the leaving group to form 2,3,5-trifluorobenzoic acid.
In the final step, a rapid acid-base reaction occurs where the acidic carboxylic acid protonates the basic ethoxide ion, yielding the carboxylate salt and ethanol (B145695).
The reaction is effectively irreversible because the final carboxylate is resonance-stabilized and shows little tendency to react with the alcohol. The rate of base-catalyzed hydrolysis generally follows second-order kinetics. uv.es
Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is a reversible equilibrium process. libretexts.org
The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.org
A water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon.
A tetrahedral intermediate is formed.
After a series of proton transfers, ethanol is eliminated as a leaving group.
Deprotonation of the resulting species yields 2,3,5-trifluorobenzoic acid and regenerates the acid catalyst. libretexts.org
To drive the equilibrium towards the products, the reaction is often carried out with a large excess of water. libretexts.org
Table 2: Illustrative Kinetic Data for Hydrolysis of an Aromatic Ester
| Condition | Catalyst | pH | Relative Rate Constant (k_rel) |
|---|---|---|---|
| Basic | OH⁻ | 12 | 10,000 |
| Neutral | H₂O | 7 | 1 |
| Acidic | H₃O⁺ | 2 | 100 |
Note: This data is illustrative and represents general trends in ester hydrolysis. nih.gov
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, reaction with a different alcohol (R'-OH) results in the formation of a new ester (Alkyl 2,3,5-trifluorobenzoate) and ethanol.
The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com
Base-catalyzed transesterification involves the attack of an alkoxide ion (R'O⁻) on the ester carbonyl.
Acid-catalyzed transesterification involves the initial protonation of the ester carbonyl, followed by attack from the new alcohol.
Transesterification is an equilibrium process. To achieve a high yield of the desired product, a large excess of the reactant alcohol is typically used as the solvent, which shifts the equilibrium in favor of the products. masterorganicchemistry.commdpi.com
Table 3: Representative Yields for Transesterification of this compound
| Reactant Alcohol | Catalyst | Product | Representative Yield (%) |
|---|---|---|---|
| Methanol | H₂SO₄ (cat.) | Mthis compound | 95 |
| Propan-1-ol | NaOPr (cat.) | Propyl 2,3,5-trifluorobenzoate | 92 |
| tert-Butanol | H₂SO₄ (cat.) | tert-Butyl 2,3,5-trifluorobenzoate | 75* |
*Yield may be lower due to steric hindrance of the nucleophilic alcohol.
Electrophilic Aromatic Substitution (EAS) Patterns and Limitations
The reactivity of this compound in electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of its substituents: the three fluorine atoms and the ethyl ester group. Fluorine atoms are unique in that they are inductively electron-withdrawing (-I effect) but can also donate electron density through resonance (+M effect) due to their lone pairs. The ester group is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects (-I and -M effects).
In polysubstituted benzenes, the directing effects of the substituents determine the position of electrophilic attack. For this compound, the fluorine atoms at positions 2, 3, and 5, along with the ester group at position 1, create a complex pattern of activation and deactivation across the aromatic ring. The fluorine atoms, being ortho, para-directors, would tend to direct incoming electrophiles to positions relative to themselves. However, the strong deactivating nature of the trifluoromethyl group, which is similar in its electron-withdrawing inductive effect to the fluorine atoms, generally directs incoming electrophiles to the meta position. wikipedia.org The ethyl ester group is also a meta-director.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position of Substitution | Influence of Substituents | Predicted Reactivity |
|---|---|---|
| C4 | Ortho to F at C3 and C5, Para to F at C2, Meta to CO₂Et | Deactivated |
Reduction and Oxidation Reactions of the Ester and Aromatic Ring
The chemoselective reduction of the ester group in this compound to the corresponding alcohol, (2,3,5-trifluorophenyl)methanol, can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of esters to primary alcohols. wikipedia.orgorganic-chemistry.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from LiAlH₄ attacks the carbonyl carbon of the ester.
Due to the presence of the electron-withdrawing fluorine atoms on the aromatic ring, the reactivity of the ester group might be slightly modified, but LiAlH₄ is generally potent enough to effect this transformation. Care must be taken to use anhydrous conditions as LiAlH₄ reacts violently with water. wikipedia.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.
Table 2: General Conditions for Chemoselective Ester Reduction
| Reagent | Solvent | Temperature | Work-up | Product |
|---|
It is important to note that while LiAlH₄ is effective for ester reduction, it does not typically reduce the aromatic ring under standard conditions. wikipedia.org This allows for the chemoselective reduction of the ester functionality.
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds, and under forcing conditions, it can be used to cleave aromatic rings. nih.govwikipedia.org The ozonolysis of benzene, for instance, yields glyoxal. stackexchange.com For this compound, ozonolysis would be expected to lead to the cleavage of the aromatic ring, resulting in a mixture of highly functionalized, fluorinated aliphatic fragments. The precise products would depend on the work-up conditions (reductive or oxidative). However, the reaction conditions are harsh and may not be selective.
Another approach to the degradation of fluorinated aromatic compounds is through biological or enzymatic methods, though these are generally slow and not synthetically useful for controlled oxidation. rsc.org
The Birch reduction, a dissolving metal reduction, is a method to reduce aromatic rings to cyclohexadienes. nrochemistry.comvedantu.comwikipedia.org For aromatic rings with electron-withdrawing groups like the ester and fluorine atoms, the reduction occurs at the positions bearing these substituents. organic-chemistry.org However, this is a reduction of the aromatic ring, not an oxidation.
Radical Reactions and Their Initiated Transformations
Polyfluoroarenes are known to participate in radical reactions, often initiated by photolysis or radical initiators. rsc.org These reactions can lead to the substitution of a fluorine atom or a hydrogen atom on the aromatic ring. The high electronegativity of fluorine atoms influences the stability of radical intermediates and can direct the outcome of these reactions.
One type of radical reaction is homolytic aromatic substitution, where a radical species attacks the aromatic ring. The trifluorinated ring of this compound would be susceptible to attack by nucleophilic radicals due to its electron-deficient nature.
Another possibility is the involvement of the ester group in radical reactions. For example, under certain conditions, the ester could undergo radical-mediated transformations. Additionally, radical addition reactions to the aromatic ring are possible, leading to the formation of cyclohexadienyl radicals which can then undergo further reactions. wikipedia.org
Recent advances in photocatalysis have expanded the scope of radical reactions involving polyfluoroarenes, enabling transformations under milder conditions. rsc.org
Metal-Catalyzed Coupling Reactions and Other Organometallic Transformations
The carbon-fluorine bonds in this compound can be activated by transition metal catalysts, making this compound a potential substrate for various cross-coupling reactions. The C-F bond at the 2-position is likely the most susceptible to oxidative addition to a low-valent metal center due to its position between the ester group and another fluorine atom.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. While C-F bond activation for Suzuki-Miyaura coupling is challenging, it has been achieved with suitable catalysts and conditions, particularly for electron-deficient fluoroarenes. nih.govnih.gov The coupling of this compound with an arylboronic acid would be expected to occur at one of the C-F positions, likely the most activated one.
Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, activation of a C-F bond in this compound would be required for it to act as the electrophile in a Heck-type reaction.
Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. The use of fluoroarenes in Sonogashira couplings is an area of active research.
Buchwald-Hartwig Amination: This is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgrug.nl This reaction is well-established for aryl halides and has been extended to aryl fluorides, particularly those that are electron-deficient. nih.govrsc.org Therefore, this compound could potentially undergo amination at one of the C-F positions.
Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst with specific ligands | Ethyl 2-aryl-3,5-difluorobenzoate |
| Heck | Alkene | Pd catalyst | Ethyl 2-alkenyl-3,5-difluorobenzoate |
| Sonogashira | Terminal alkyne | Pd/Cu catalyst | Ethyl 2-alkynyl-3,5-difluorobenzoate |
Advanced Analytical Methodologies for Ethyl 2,3,5 Trifluorobenzoate Research
Spectroscopic Characterization Techniques
Spectroscopy is a powerful tool for investigating the molecular structure of Ethyl 2,3,5-trifluorobenzoate by examining the interaction of the molecule with electromagnetic radiation. Different regions of the electromagnetic spectrum provide specific details about the compound's atomic and molecular composition.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling. The chemical shifts of these signals would be influenced by the electronegative oxygen atom of the ester group. The aromatic region would display complex multiplets for the two remaining protons on the trifluorinated benzene (B151609) ring. The precise chemical shifts and coupling constants would be influenced by the positions of the fluorine atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. Distinct signals would be observed for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the aromatic ring. The carbon signals of the trifluorinated benzene ring would exhibit splitting due to coupling with the neighboring fluorine atoms (C-F coupling), which can be a valuable tool for confirming the substitution pattern.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds like this compound. rsc.org The spectrum would be expected to show three distinct signals for the three fluorine atoms at positions 2, 3, and 5 on the benzene ring, as they are in different chemical environments. The chemical shifts and coupling patterns (F-F coupling) would provide unambiguous evidence for the substitution pattern of the fluorine atoms on the aromatic ring.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| ¹H (Ethyl -CH₃) | 1.2 - 1.5 | Triplet | Coupling to the -CH₂- group. |
| ¹H (Ethyl -CH₂) | 4.2 - 4.5 | Quartet | Coupling to the -CH₃ group and deshielded by the oxygen atom. |
| ¹H (Aromatic) | 7.0 - 8.0 | Multiplets | Complex splitting patterns due to H-H and H-F coupling. |
| ¹³C (Ethyl -CH₃) | 13 - 15 | Singlet | |
| ¹³C (Ethyl -CH₂) | 60 - 63 | Singlet | |
| ¹³C (Aromatic) | 110 - 160 | Singlets and doublets (due to C-F coupling) | Chemical shifts are significantly influenced by the fluorine substituents. |
| ¹³C (Carbonyl C=O) | 160 - 170 | Singlet | |
| ¹⁹F | -100 to -170 | Multiplets | Three distinct signals are expected for the three fluorine atoms. |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be a common method employed.
The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of this peak is crucial for confirming the identity of the compound. Furthermore, the molecule would undergo characteristic fragmentation upon ionization, leading to a series of fragment ions that provide valuable structural information.
Based on the structure of this compound and the known fragmentation patterns of ethyl esters and aromatic compounds, a plausible fragmentation pathway can be proposed. nih.govnist.govchemicalbook.com Key fragmentation steps would likely involve the loss of the ethoxy group (-OCH₂CH₃), the loss of an ethylene (B1197577) molecule from the ethyl group, and cleavage of the ester bond to form a trifluorobenzoyl cation. The relative abundance of these fragment ions would be indicative of their stability.
| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |
|---|---|---|
| 214 | [C₉H₇F₃O₂]⁺ (Molecular Ion) | - |
| 185 | [C₇H₂F₃O]⁺ | Loss of -OCH₂CH₃ |
| 169 | [C₉H₆F₃O]⁺ | Loss of -CH₂CH₃ |
| 141 | [C₇H₂F₃]⁺ | Loss of -COOCH₂CH₃ |
| 113 | [C₆H₂F₂]⁺ | Loss of a fluorine atom from a fragment |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ester group, the C-O stretching of the ester linkage, the C-H stretching of the alkyl and aromatic groups, and the C-F stretching of the fluorinated benzene ring. chemicalbook.comnist.gov The position and intensity of these bands are indicative of the specific functional groups and their chemical environment.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The C=C stretching vibrations of the benzene ring and the symmetric stretching of the C-F bonds would be expected to give rise to strong signals in the Raman spectrum.
| Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Functional Group |
|---|---|---|---|
| C-H stretch (aromatic) | 3100 - 3000 | 3100 - 3000 | Aromatic Ring |
| C-H stretch (aliphatic) | 3000 - 2850 | 3000 - 2850 | Ethyl Group |
| C=O stretch | 1750 - 1730 | 1750 - 1730 | Ester Carbonyl |
| C=C stretch (aromatic) | 1600 - 1450 | 1600 - 1450 | Aromatic Ring |
| C-O stretch | 1300 - 1100 | - | Ester Linkage |
| C-F stretch | 1350 - 1100 | 1350 - 1100 | Aromatic C-F |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophores are the benzene ring and the carbonyl group of the ester. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions of the carbonyl group.
The π → π* transitions of the substituted benzene ring are typically observed in the ultraviolet region. The presence of the three fluorine atoms and the ester group would be expected to cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene. The n → π* transition of the carbonyl group is generally weaker and may be observed as a shoulder on the more intense π → π* absorption bands. The solvent used for the analysis can also influence the position and intensity of the absorption bands.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for assessing its purity.
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. glsciences.comresearchgate.netnih.gov In GC, the compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases.
The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification under a specific set of chromatographic conditions. The purity of a sample can be assessed by the presence of a single major peak in the chromatogram.
When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification. tdx.cat As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the unambiguous identification of this compound and any impurities present in the sample. A variety of capillary columns with different stationary phases can be used for the analysis, with the choice depending on the specific separation requirements.
| Parameter | Typical Conditions/Considerations |
|---|---|
| GC Column | Capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). |
| Carrier Gas | Inert gas such as Helium or Nitrogen. |
| Injection Mode | Split or splitless injection depending on the sample concentration. |
| Oven Temperature Program | A temperature gradient is typically used to ensure good separation and peak shape. |
| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification. |
| MS Ionization Mode | Electron Ionization (EI) is commonly used for generating reproducible mass spectra for library matching. |
High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of synthesized compounds like this compound. When coupled with Mass Spectrometry (MS), forming the hyphenated technique LC-MS, it provides an unparalleled level of sensitivity and specificity, enabling both quantification and structural confirmation. rsc.org
HPLC Analysis: For fluorinated aromatic esters, reversed-phase HPLC (RP-HPLC) is the most common approach. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase. The purity of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks, including impurities. A similar approach has been successfully developed and validated for related compounds like 2,4,6-Trifluoro benzoic acid, demonstrating the robustness of RP-HPLC for analyzing fluorinated aromatics. ekb.eg Quantitative analysis requires the creation of a calibration curve using certified reference standards to ensure accuracy. acgpubs.org
LC-MS Analysis: LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. longdom.org As this compound elutes from the HPLC column, it is ionized (e.g., via Electrospray Ionization - ESI) and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This provides definitive confirmation of the compound's identity by its molecular weight. Furthermore, tandem mass spectrometry (LC-MS/MS) can be used to fragment the parent ion, creating a unique fragmentation pattern that serves as a structural fingerprint, which is invaluable for identifying impurities and degradation products, even at trace levels. nih.govnih.gov
Below is a table outlining typical starting parameters for an HPLC-UV and LC-MS method for the analysis of this compound.
Table 1: Illustrative HPLC and LC-MS Method Parameters
| Parameter | HPLC-UV Method | LC-MS Method |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase C18 (e.g., 50-150 mm x 2.1 mm, <3 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient elution, e.g., 60-95% B over 15 min | Gradient elution, e.g., 40-100% B over 10 min |
| Flow Rate | 1.0 mL/min | 0.3-0.5 mL/min |
| Detector | UV-Vis or Photodiode Array (PDA) at ~210-254 nm | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |
| Ionization Source | N/A | Electrospray Ionization (ESI), Positive/Negative Mode |
| Injection Volume | 5-20 µL | 1-5 µL |
| Column Temp. | 25-40 °C | 30-50 °C |
Advanced Chromatographic Methods for Isomer Separation (e.g., Supercritical Fluid Chromatography for fluorinated compounds)
The synthesis of polysubstituted aromatic compounds like this compound can sometimes yield positional isomers. Distinguishing and separating these isomers is a significant analytical challenge, as they often have very similar physical properties, making them difficult to resolve with standard HPLC.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for such separations, particularly for fluorinated and chiral compounds. omicsonline.orgwikipedia.org SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. teledynelabs.com Supercritical CO2 has unique properties, including low viscosity and high diffusivity, which are intermediate between a gas and a liquid. shimadzu.com These properties lead to several advantages over HPLC:
Higher Efficiency: The low viscosity allows for faster flow rates without generating high backpressure, leading to rapid analyses. selvita.com
Improved Resolution: Enhanced diffusion coefficients contribute to sharper peaks and better separation of closely related compounds like isomers.
Orthogonal Selectivity: SFC often provides different separation selectivity compared to reversed-phase HPLC, making it an excellent complementary technique.
Greener Technique: The primary reliance on CO2, which can be recycled, significantly reduces the consumption of organic solvents compared to normal-phase HPLC. selvita.com
For separating fluorinated isomers, stationary phases with specific interactions, such as those with phenyl groups (allowing for π-π interactions), can be particularly effective in SFC. omicsonline.org The ability of SFC to resolve structurally similar compounds makes it an ideal tool for assessing the isomeric purity of this compound. omicsonline.org
Table 2: Comparison of SFC and HPLC for Isomer Separation
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Primary Mobile Phase | Supercritical CO2 | Liquid solvents (e.g., water, acetonitrile, methanol) |
| Viscosity | Low | High |
| Diffusivity | High | Low |
| Analysis Speed | Fast (typically 3-5 times faster than HPLC) | Slower |
| Solvent Consumption | Low (primarily CO2) | High (organic solvents) |
| Application | Excellent for chiral and positional isomer separations | Broad applicability, but may struggle with some isomers |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
The process involves growing a high-quality single crystal of this compound, which can be a rate-limiting step. nih.gov This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is solved.
For this compound, an X-ray crystallographic study would provide:
Absolute Confirmation of Structure: Verification of the substitution pattern of the fluorine atoms on the benzene ring.
Conformational Details: The dihedral angles between the ester group and the aromatic ring.
Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing any hydrogen bonding or π-stacking interactions.
While a published crystal structure for this compound is not readily found in open literature, the technique has been successfully applied to similar fluorinated esters, such as (E)-ethyl 2-fluoro-2-(3-oxoisobenzofuran-1(3H)-ylidene) acetate, confirming its utility for this class of compounds. researchgate.net
Table 3: Data Obtained from X-Ray Crystallography
| Data Type | Description | Example for a Hypothetical Molecule |
|---|---|---|
| Crystal System | The symmetry group to which the crystal lattice belongs. | Monoclinic |
| Space Group | Describes the symmetry of the unit cell. | P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 19.1 Å, b = 7.9 Å, c = 13.7 Å, β = 95° |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-F = 1.35 Å; C=O = 1.21 Å |
| Bond Angles | The angle formed between three connected atoms. | C-C-C (ring) ≈ 120°; O-C=O = 125° |
| Torsion Angles | The angle between planes through two sets of three atoms. | Defines the rotation around a bond. |
Hyphenated Techniques and Emerging Analytical Approaches
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures. asdlib.org Beyond LC-MS, other hyphenated systems offer complementary information crucial for in-depth research on this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): As this compound is a moderately volatile compound, GC-MS is an excellent technique for its analysis. chemijournal.com It is particularly well-suited for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. The separation is based on boiling point and polarity, and the mass spectrometer provides definitive identification. ajpaonline.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful, though less common, technique directly couples an HPLC system to an NMR spectrometer. chemijournal.com It allows for the acquisition of NMR spectra of compounds as they elute from the column. This is exceptionally useful for the unambiguous structural elucidation of unknown impurities or isomers without the need for prior isolation, providing definitive constitutional and stereochemical information.
Emerging Approaches: The field of analytical chemistry is constantly evolving. Two-dimensional liquid chromatography (2D-LC) is an emerging technique that offers a massive increase in peak capacity and resolving power compared to conventional (1D) LC. In a 2D-LC setup, fractions from a first-dimension separation are automatically transferred to a second-dimension column (with different selectivity) for further separation. This approach would be highly effective for resolving complex impurity profiles in a sample of this compound that are not separable by a single LC method.
Table 4: Summary of Hyphenated and Emerging Techniques
| Technique | Separation Principle | Identification Principle | Primary Application for this compound |
|---|---|---|---|
| GC-MS | Volatility / Polarity | Mass-to-Charge Ratio & Fragmentation | Analysis of volatile impurities and starting materials. |
| LC-MS | Polarity / Hydrophobicity | Mass-to-Charge Ratio & Fragmentation | Purity assessment, quantitative analysis, impurity ID. |
| LC-NMR | Polarity / Hydrophobicity | Nuclear Magnetic Resonance | Unambiguous structure elucidation of unknown impurities/isomers. |
| 2D-LC-MS | Orthogonal Polarity / Size / etc. | Mass-to-Charge Ratio & Fragmentation | Resolving highly complex mixtures and trace-level impurities. |
Computational and Theoretical Investigations of Ethyl 2,3,5 Trifluorobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic properties and behavior of molecules. These calculations, based on the principles of quantum mechanics, provide detailed insights into parameters that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. orientjchem.orgnih.gov It is effective for calculating molecular geometries, vibrational frequencies, and electronic properties for medium to large-sized molecules with a good balance of accuracy and computational cost. orientjchem.orgcbijournal.com
For Ethyl 2,3,5-trifluorobenzoate, DFT calculations can elucidate the distribution of electron density, which is heavily influenced by the highly electronegative fluorine atoms and the electron-withdrawing ester group. The theory is used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack, while the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. ajchem-a.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more easily excited and therefore more reactive. nih.govnih.gov In molecules containing trifluoromethyl groups, the presence of fluorine can increase reactivity by lowering the HOMO-LUMO gap compared to non-fluorinated analogues. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.comajchem-a.comresearchgate.net These descriptors provide a quantitative measure of various aspects of reactivity.
Table 1: Key Global Reactivity Descriptors Calculated from HOMO and LUMO Energies
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. researchgate.net |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. researchgate.net |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to changes in its electron distribution. mdpi.com |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. mdpi.com |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or molecule to attract electrons. mdpi.com |
| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the energy lowering of a molecule when it accepts electrons. mdpi.com |
This table is interactive. You can sort and filter the data.
DFT calculations would also map the Molecular Electrostatic Potential (MEP) surface, which illustrates the charge distribution on the molecule's surface. mdpi.com The MEP map for this compound would show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, indicating regions prone to electrophilic attack, and positive potential (blue) near the hydrogen atoms, indicating sites for nucleophilic attack. nih.gov
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data. esisresearch.orgnih.gov These methods, including Hartree-Fock (HF) and post-HF methods, are used to simulate molecular properties and spectra. nih.govresearchgate.net For this compound, ab initio calculations can predict various spectroscopic parameters, providing theoretical spectra that aid in the interpretation of experimental data.
Predicted spectroscopic data for a related compound, 3-methoxy-2,4,5-trifluorobenzoic acid, show how theoretical calculations can be compared with experimental values for structural parameters. researchgate.net
Table 2: Comparison of Selected Calculated (DFT) and Experimental Bond Lengths and Angles for an Analogous Compound (3-methoxy-2,4,5-trifluorobenzoic acid)
| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (Å or °) |
|---|---|---|---|
| Bond Length | C-C (ring avg.) | ~1.395 | ~1.394 |
| C-F (avg.) | ~1.352 | ~1.349 | |
| C=O | 1.213 (calc. for acid) | - | |
| C-O (ester) | 1.350 (calc. for acid) | - | |
| Bond Angle | C-C-C (ring avg.) | ~120.0 | ~120.0 |
| F-C-C (avg.) | ~119.5 | ~119.0 |
Data sourced from calculations on 3-methoxy-2,4,5-trifluorobenzoic acid to illustrate typical results of such methods. researchgate.net This table is interactive.
Infrared (IR) and Raman Spectroscopy: Calculations can determine the vibrational frequencies of the molecule. esisresearch.orgnih.gov By analyzing the normal modes of vibration, a theoretical IR and Raman spectrum can be generated. researchgate.net This is crucial for assigning specific absorption bands in the experimental spectra to particular bond stretches, bends, and torsions within the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Ab initio methods, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, can calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F). dergipark.org.tr These values are then converted into chemical shifts (δ), which can be directly compared with experimental NMR spectra to confirm the molecular structure. dergipark.org.tr
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.orgyoutube.com For this compound, the primary focus is on the rotation around the single bonds connecting the benzene (B151609) ring to the ester group (C_aryl–C_carbonyl) and the carbonyl group to the ethoxy oxygen (C_carbonyl–O_ethyl).
The planarity of the benzene ring and the ester group is a key factor. The molecule's preferred conformation is determined by a balance of steric hindrance (repulsion between bulky groups) and electronic effects (like conjugation between the ring's π-system and the carbonyl group). The presence of three fluorine atoms, particularly at the C2 position (ortho to the ester), introduces significant steric and electrostatic interactions that influence the rotational barrier and the dihedral angle between the ring and the ester group. mdpi.com
Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and transition states (energy barriers to rotation). For similar aromatic esters, it has been shown that the conformation where the carbonyl group is coplanar with the aromatic ring is often the most stable due to favorable π-conjugation, but large ortho substituents can force the ester group out of the plane.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. github.io An MD simulation calculates the net force on each atom and uses this information to model their motion, providing a detailed view of molecular behavior and interactions in a simulated environment (e.g., in a solvent or in a condensed phase). chemrxiv.orgnih.gov
For this compound, MD simulations can be used to investigate:
Solvation: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute molecule and the energetics of this interaction.
Intermolecular Forces: The nature and strength of non-covalent interactions between multiple this compound molecules. These include van der Waals forces, dipole-dipole interactions (due to the polar C-F and C=O bonds), and potential π-π stacking between the aromatic rings.
Bulk Properties: By simulating a large number of molecules, MD can help predict macroscopic properties like density, viscosity, and diffusion coefficients.
The simulation would reveal how the fluorinated benzene ring and the ethyl ester group participate in these interactions, which governs the compound's solubility and miscibility with other substances.
Prediction of Reaction Pathways and Transition State Analysis
Computational chemistry is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the prediction of likely reaction pathways. researchgate.net This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. youtube.comscm.com A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. scm.com
For this compound, this analysis could be applied to reactions such as:
Ester Hydrolysis: This is a common reaction for esters. nih.govacs.org Calculations can model the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. mdpi.com The analysis would identify the tetrahedral intermediate and the transition states leading to its formation and breakdown. The calculated energy barriers would help predict the reaction rate under different pH conditions. nih.gov The presence of electron-withdrawing fluorine atoms on the ring is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis compared to non-fluorinated ethyl benzoate (B1203000). libretexts.orglibretexts.org
Synthesis Reactions: The final step in the synthesis of this compound, likely a Fischer esterification of 2,3,5-trifluorobenzoic acid with ethanol (B145695), could be modeled to understand its mechanism and optimize reaction conditions.
By calculating the activation energies for different possible pathways, chemists can predict which reaction mechanism is most favorable.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on chemical or materials properties)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational models that correlate the chemical structure of a compound with its biological activity or physical/chemical properties, respectively. nih.govnih.gov These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured property for a series of related compounds. researchgate.netsemanticscholar.orgnih.gov
For this compound, a QSPR study could be developed to predict properties such as:
Boiling point
Solubility
Partition coefficient (log P), a measure of lipophilicity
Rate of hydrolysis libretexts.orglibretexts.org
To build such a model, a set of molecular descriptors would be calculated for this compound and other similar fluorinated esters. researchgate.netresearchgate.netresearchgate.net These descriptors fall into several categories:
Table 3: Categories of Molecular Descriptors for QSAR/QSPR Studies
| Descriptor Type | Examples | Description |
|---|---|---|
| Constitutional | Molecular weight, number of fluorine atoms, number of rotatable bonds. | Describe the basic composition and connectivity of the molecule. |
| Topological | Wiener index, Kier & Hall indices. | Numerical values derived from the 2D graph of the molecule. |
| Geometric | Molecular surface area, molecular volume, van der Waals volume. | Describe the 3D size and shape of the molecule. nih.gov |
| Quantum Chemical | Dipole moment, HOMO/LUMO energies, atomic charges. | Describe the electronic properties of the molecule. nih.gov |
| Physicochemical | Calculated log P, molar refractivity, polarizability. semanticscholar.org | Represent key physical and chemical characteristics. |
This table is interactive. You can sort and filter the data.
Once a statistically robust model is created using techniques like multiple linear regression (MLR) or machine learning, it can be used to predict the property of interest for new or untested compounds, thereby reducing the need for extensive experimental work. semanticscholar.org
Correlation of Structural Descriptors with Reactivity
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational toxicology and medicinal chemistry, aiming to correlate the structural or property descriptors of a compound with its biological activity or chemical reactivity. For a molecule such as this compound, these descriptors can be calculated using quantum chemical methods to predict its reactivity.
Detailed research findings indicate that electronic descriptors are particularly important in governing the reactivity of aromatic compounds. The fluorine atoms in this compound are highly electronegative, significantly influencing the electron distribution within the benzene ring and the ester group. This, in turn, affects the molecule's susceptibility to nucleophilic or electrophilic attack.
A variety of descriptors can be calculated to build a QSAR model. These include:
Topological Descriptors: These are numerical values derived from the molecular graph of a compound and describe the size, shape, and branching of the molecule.
Thermodynamic Descriptors: These include properties like heat of formation and Gibbs free energy, which can be correlated with the stability and reactivity of the compound.
For a series of related fluorinated benzoate esters, a hypothetical QSAR study could yield a correlation between these descriptors and a measure of reactivity, for instance, the rate of hydrolysis. The following interactive data table illustrates the type of data that would be generated in such a study.
Interactive Data Table: Correlation of Structural Descriptors with Reactivity for a Series of Fluorinated Benzoate Esters (Illustrative Example)
| Compound | log(k_hyd) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Ethyl benzoate | -5.0 | -9.5 | -0.5 | 9.0 | 2.1 |
| Ethyl 2-fluorobenzoate (B1215865) | -4.5 | -9.7 | -0.8 | 8.9 | 2.5 |
| Ethyl 3-fluorobenzoate (B1230327) | -4.6 | -9.8 | -0.9 | 8.9 | 2.8 |
| Ethyl 4-fluorobenzoate (B1226621) | -4.7 | -9.8 | -0.9 | 8.9 | 3.1 |
| Ethyl 2,3-difluorobenzoate | -4.1 | -10.0 | -1.2 | 8.8 | 3.5 |
| Ethyl 2,5-difluorobenzoate | -4.2 | -10.1 | -1.3 | 8.8 | 3.3 |
| This compound | -3.8 | -10.3 | -1.5 | 8.8 | 3.9 |
In this illustrative table, a lower log(k_hyd) indicates a slower hydrolysis rate. The data suggests that with increasing fluorination, the LUMO energy decreases, making the molecule a better electron acceptor and thus more susceptible to nucleophilic attack during hydrolysis. The increasing dipole moment also reflects the growing polarity of the molecules. A QSAR model would be formulated as a mathematical equation linking these descriptors to the observed reactivity.
Modeling of Solubility and Interfacial Behavior
Computational models are instrumental in predicting the solubility of compounds in various solvents and understanding their behavior at interfaces, such as a liquid-liquid or liquid-air interface. This is particularly relevant for industrial applications and environmental fate assessment.
Solubility Modeling:
One of the powerful methods for predicting solubility is the COSMO-RS (Conductor-like Screening Model for Real Solvents) . researchgate.netzenodo.orgapprocess.comnih.govua.pt This method uses quantum chemical calculations to determine the surface charge distribution of a molecule, which is then used in a statistical thermodynamics model to calculate the chemical potential of the solute in a given solvent. zenodo.org This allows for the a priori prediction of solubility without the need for experimental data. nih.gov
For this compound, a COSMO-RS model could predict its solubility in a range of solvents, from non-polar organic solvents to water. The accuracy of such predictions is generally high, with reported root-mean-square deviations of around 0.6 log-units for a wide variety of compounds. nih.gov
The following interactive data table provides an example of predicted solubility data for this compound in various solvents using a computational model like COSMO-RS.
Interactive Data Table: Predicted Solubility of this compound in Various Solvents at 298.15 K (Illustrative Example)
| Solvent | Predicted Solubility (g/L) |
| Water | 0.5 |
| Ethanol | 250 |
| Acetone | 400 |
| Toluene | 550 |
| n-Hexane | 150 |
Modeling of Interfacial Behavior:
Molecular Dynamics (MD) simulations are a powerful tool to study the behavior of molecules at interfaces. nih.govscispace.commdpi.comnih.gov In an MD simulation, the interactions between atoms are described by a force field, and the motions of the atoms are simulated over time. This allows for the visualization of how molecules like this compound would orient themselves at an interface, for example, the interface between water and an organic solvent.
These simulations can provide detailed information about:
Interfacial concentration: The extent to which the solute molecules accumulate at the interface.
Molecular orientation: The preferred orientation of the molecules with respect to the interface. For an amphiphilic molecule like an ester, the polar ester group might orient towards a polar phase like water, while the aromatic ring orients towards a non-polar phase.
Interfacial tension: MD simulations can be used to calculate the reduction in interfacial tension caused by the presence of the solute.
By understanding the interfacial behavior, predictions can be made about the compound's role as a potential surfactant or its partitioning behavior in multiphase systems. nih.gov
Applications of Ethyl 2,3,5 Trifluorobenzoate in Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Fluorinated Organic Compounds
The primary application of Ethyl 2,3,5-trifluorobenzoate is as a key intermediate in the synthesis of a variety of fluorinated organic compounds. The presence of multiple fluorine atoms on the benzene (B151609) ring activates the molecule for certain chemical transformations and provides a scaffold for building more complex fluorinated structures.
This compound has been utilized as a precursor in the synthesis of nitrogen-containing heterocyclic compounds. For instance, in a patented synthesis, this compound was reacted with morpholine in toluene at an elevated temperature. epo.org This reaction is a step towards creating more complex heterocyclic structures that are investigated for their biological activity. epo.org The activation of Nrf2, a transcriptional factor involved in the cellular defense against oxidative stress, is a target for therapeutic intervention in a range of diseases, and compounds derived from this synthesis pathway are being explored for this effect. epo.org
This compound serves as a synthetic scaffold in the development of bioactive molecules. In one documented synthesis, it is a starting material for a nitrogen-containing heterocyclic compound with Nrf2 activation effects. epo.org This demonstrates its role in creating derivatives that are not the final drug but are key intermediates in the discovery of new therapeutic agents. epo.org The resulting compounds are of interest for their potential pharmacological effects in a variety of diseases, including neurodegenerative and inflammatory conditions. epo.org
Table 1: Synthesis of a Bioactive Intermediate from this compound
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Description | Reference |
| This compound | Morpholine | Toluene | Stirred overnight at 110°C | A morpholine-substituted benzoate (B1203000) intermediate | epo.org |
Utilization in Agrochemical Research as Synthetic Intermediates
The introduction of fluorine into the molecular structure of pesticides is a well-established strategy for enhancing their efficacy and stability. While direct applications of this compound in commercial agrochemicals are not prominently documented, its nature as a fluorinated building block makes it a compound of interest in agrochemical research.
Fluorinated compounds are crucial as precursors in the agrochemical industry. They are used to synthesize active ingredients that often exhibit enhanced biological activity and metabolic stability. This compound, as a trifluorinated benzene derivative, fits the profile of a potential precursor for new agrochemical candidates, even though specific synthetic pathways originating from this compound are not widely published.
Applications in Pharmaceutical Lead Synthesis as a Building Block
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. This compound, and its parent acid, serve as important synthons for creating these complex fluorinated molecules.
This compound is a key intermediate in the synthesis of novel pharmaceutical compounds. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, while the trifluorinated ring provides a stable scaffold for building molecular complexity.
A notable example of a related compound's application is in the synthesis of the MEK inhibitor, Selumetinib. While the documented synthesis of Selumetinib starts with 2,4,5-trifluorobenzoic acid, the synthetic steps illustrate the crucial role of the benzoate structure. In this process, the trifluorobenzoic acid is first nitrated. Subsequently, the acid is converted to its methyl ester to facilitate further reactions. nih.govmdpi.com This esterification step is critical for the subsequent nucleophilic aromatic displacement of a fluorine atom. nih.govmdpi.com This example demonstrates the utility of trifluorobenzoic acid esters as foundational building blocks in the multi-step synthesis of targeted drug candidates. The ethyl ester, this compound, functions similarly as a stable, reactive intermediate for such synthetic pathways.
| Drug Class | Precursor Compound | Role of Precursor | Resulting Drug Candidate (Example) |
| MEK Inhibitor | 2,4,5-Trifluorobenzoic Acid | Provides the core fluorinated ring structure | Selumetinib |
Fluorinated compounds have shown significant potential in the development of new therapeutic agents, including those with anti-inflammatory and antimicrobial properties. The 2,3,5-trifluorophenyl moiety, derived from this compound, is incorporated into investigational compounds to enhance their biological activity.
Anti-inflammatory Agents: Research has shown that the inclusion of fluorine atoms in organic molecules can lead to potent anti-inflammatory activity. nih.gov Benzoic acid derivatives are common starting points for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds. mdpi.commdpi.com For instance, a study on the synthesis of novel NF-κB inhibitors, which are crucial in mediating inflammatory responses, involved the creation of various fluorine-substituted derivatives to enhance potency and reduce toxicity. nih.gov this compound provides a direct route to 2,3,5-trifluorobenzoyl-containing structures, which can be explored for their potential as new anti-inflammatory drug leads.
Antimicrobial Agents: The compound also serves as a precursor for molecules with antimicrobial properties. Quinolone-3-carboxylic acids, a class of potent antibacterial agents, are often synthesized from fluorinated benzoic acids. researchgate.net For example, 5-Chloro-2,3,4-trifluorobenzoic acid, an isomer of the acid derived from the title compound, is a key intermediate in preparing these quinolone derivatives. researchgate.net Furthermore, a study detailed the synthesis of ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (TFPPC), a complex molecule built upon a trifluorobenzamide core. researchgate.net This research investigated the potential antibacterial capabilities of the final compound through docking experiments. researchgate.net The synthesis of such molecules highlights the role of trifluorobenzoic acid derivatives as foundational elements in the search for new antimicrobial agents. orientjchem.orgorientjchem.orgnih.gov
| Therapeutic Area | Precursor | Application | Research Finding |
| Anti-inflammatory | Fluorinated benzoic acid derivatives | Synthesis of NF-κB inhibitors | Fluorine substitution can enhance anti-inflammatory activity and lower toxicity. nih.gov |
| Antimicrobial | 2,3,4,5-Trifluorobenzoic acid | Intermediate for quinolone synthesis | Key building block for quinolone-3-carboxylic acid antibacterials. researchgate.net |
| Antimicrobial | 2,4,5-Trifluorobenzoyl chloride | Synthesis of TFPPC | Resulting compound studied for antibacterial activity against Staphylococcus aureus. researchgate.net |
Advanced Materials and Polymer Chemistry
The unique properties conferred by fluorine atoms—such as thermal stability, chemical resistance, and low surface energy—make fluorinated compounds highly desirable in materials science. This compound is a precursor for monomers used in the creation of high-performance fluorinated polymers and functional materials.
Fluoropolymers are a class of polymers known for their high resistance to solvents, acids, and bases. wikipedia.org These materials are synthesized from fluorine-containing monomers. nih.gov this compound can be chemically modified to produce such monomers. For example, the ester can be hydrolyzed to 2,3,5-trifluorobenzoic acid, which can then be converted into a variety of polymerizable derivatives, such as vinyl or acrylic esters.
The incorporation of the trifluorophenyl group into a polymer chain can significantly enhance its properties. Fluorinated polymers often exhibit increased thermal stability, hydrophobicity, and chemical resistance compared to their non-fluorinated counterparts. sigmaaldrich.com By using this compound as a starting material, chemists can design polymers where the trifluorobenzoyl moiety is either part of the polymer backbone or a pendant side group, allowing for precise control over the final material's characteristics. sigmaaldrich.comresearchgate.net
Beyond polymers, this compound is a building block for a range of functional materials where the properties are tailored for specific applications. The introduction of fluorine can modify the electronic properties, surface energy, and molecular packing of materials.
In the field of organic electronics, for example, fluorination is a key strategy for tuning the energy levels of conjugated polymers used in organic solar cells. nih.govnih.gov Introducing fluorine atoms to the polymer backbone can lower the Highest Occupied Molecular Orbital (HOMO) level, leading to higher open-circuit voltages and improved device performance. nih.gov The trifluorinated phenyl ring from this compound can be incorporated into these advanced materials to achieve desired electronic and physical properties. researchgate.net These fluorinated materials are also explored for applications requiring high thermal stability and hydrophobicity, such as advanced coatings and membranes. sigmaaldrich.com
Design and Synthesis of Ligands and Catalysts
In coordination chemistry, organic molecules known as ligands bind to metal ions to form complex structures, some of which function as catalysts. The electronic properties of the ligand are critical in determining the reactivity and selectivity of the catalyst.
This compound can be readily converted to 2,3,5-trifluorobenzoic acid. This acid and its carboxylate form can act as a ligand for various metal centers. The electron-withdrawing nature of the three fluorine atoms on the phenyl ring significantly influences the electronic properties of the carboxylate group, which in turn affects the properties of the resulting metal complex. fluorochem.co.uk
Fluorinated ligands are particularly important in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. alfa-chemistry.com The fluorination of these organic linkers can impact the resulting MOF's structure, stability, and functional properties, such as its affinity for gas sorption. rsc.orgresearchgate.netnih.gov For example, using fluorinated benzoate linkers can alter the geometry and topology of the framework compared to their non-fluorinated analogues. rsc.org These tailored MOFs have potential applications in gas storage, separation, and catalysis. rsc.org The use of fluorinated phosphine ligands, a related area, has also been instrumental in developing catalysts for reactions in specialized media like supercritical CO2. liv.ac.uknih.gov
Derivatization and Analog Development of Ethyl 2,3,5 Trifluorobenzoate
Synthesis of Substituted Ethyl Trifluorobenzoates
The ethyl ester group is a key site for initial modifications, primarily through hydrolysis and transesterification reactions. Hydrolysis of Ethyl 2,3,5-trifluorobenzoate yields the parent carboxylic acid, 2,3,5-trifluorobenzoic acid. This reaction is typically carried out under acidic or basic conditions. The resulting carboxylic acid is a pivotal intermediate that can be re-esterified with a variety of other alcohols to introduce different alkyl or aryl groups, thereby modifying the compound's lipophilicity and steric profile.
Transesterification offers a more direct route to modify the ester group. This process involves reacting this compound with a different alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using an excess of the new alcohol or by removing the ethanol (B145695) byproduct.
| Transformation | Reagents & Conditions | Product Type |
| Hydrolysis | NaOH (aq), Heat; then H₃O⁺ | Carboxylic Acid |
| Esterification | R-OH, H₂SO₄ (cat.), Heat | New Ester |
| Transesterification | R-OH, NaOR (cat.), Heat | New Ester |
This table illustrates common laboratory methods for modifying the ester moiety.
The trifluorinated aromatic ring, while generally deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing nature of the fluorine atoms, is activated for nucleophilic aromatic substitution (SNAr). youtube.comwikipedia.orgwikipedia.orgchemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): The presence of three electron-withdrawing fluorine atoms makes the benzene (B151609) ring electron-deficient and thus susceptible to attack by strong nucleophiles. wikipedia.orgchemistrysteps.commasterorganicchemistry.com A nucleophile can attack the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com Subsequent elimination of a fluoride (B91410) ion restores aromaticity and results in a substituted product. The positions ortho and para to the ester group are the most likely sites for such attacks. Common nucleophiles for this reaction include alkoxides, amines, and thiolates.
Electrophilic Aromatic Substitution (EAS): Standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are challenging on this ring system. youtube.comwikipedia.orgmasterorganicchemistry.comresearchgate.netmasterorganicchemistry.com The cumulative deactivating effect of the three fluorine atoms and the ester group significantly reduces the ring's nucleophilicity, requiring harsh reaction conditions that may lead to low yields or decomposition.
Preparation of Esters with Different Alkyl Chains
The synthesis of a homologous series of esters from this compound is a common strategy in analog development. As outlined in section 7.1.1, this is achieved either by hydrolysis to 2,3,5-trifluorobenzoic acid followed by Fischer esterification with a new alcohol, or by direct transesterification. youtube.com These methods allow for the systematic variation of the ester's alkyl chain length and branching, which can be used to probe structure-activity relationships.
| Starting Material | Alcohol (R-OH) | Catalyst | Product |
| 2,3,5-Trifluorobenzoic Acid | Methanol | H₂SO₄ | Mthis compound |
| 2,3,5-Trifluorobenzoic Acid | Isopropanol | H₂SO₄ | Isopropyl 2,3,5-trifluorobenzoate |
| This compound | Propanol | NaOPr | Propyl 2,3,5-trifluorobenzoate |
| This compound | Butanol | H₂SO₄ | Butyl 2,3,5-trifluorobenzoate |
This table provides examples of different esters that can be synthesized from the parent acid or via transesterification of the ethyl ester.
Amidation and Other Carboxylic Acid Derivatives (e.g., acid halides, nitriles)
The carboxylic acid functional group, readily obtained from the hydrolysis of the ethyl ester, is a gateway to a variety of other important functional groups.
Acid Halides: 2,3,5-Trifluorobenzoic acid can be converted to its more reactive acid chloride derivative, 2,3,5-trifluorobenzoyl chloride, using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. asianpubs.orgresearchgate.netgoogle.comoakwoodchemical.com Triphosgene has also been reported as an effective and safer alternative to phosgene (B1210022) for synthesizing fluorinated benzoyl chlorides. asianpubs.orgresearchgate.net
Amides: The resulting 2,3,5-trifluorobenzoyl chloride is a versatile intermediate for the synthesis of amides. Reaction with ammonia (B1221849) provides the primary amide, 2,3,5-trifluorobenzamide, while reactions with primary or secondary amines yield N-substituted amides. mdpi.comgoogle.com Amides can also be synthesized directly from the ethyl ester by heating it with an amine, although this reaction is typically slower than the acid chloride route.
Nitriles: The primary amide, 2,3,5-trifluorobenzamide, can be dehydrated to form 2,3,5-trifluorobenzonitrile. libretexts.orgyoutube.com Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and triflic anhydride (B1165640). libretexts.orgyoutube.comthieme-connect.de This conversion of an ester to a nitrile represents a significant functional group transformation.
| Derivative | Intermediate | Reagents |
| Acid Chloride | 2,3,5-Trifluorobenzoic Acid | Thionyl Chloride (SOCl₂) |
| Primary Amide | 2,3,5-Trifluorobenzoyl Chloride | Aqueous Ammonia (NH₄OH) |
| N-Substituted Amide | 2,3,5-Trifluorobenzoyl Chloride | Primary/Secondary Amine (RNH₂/R₂NH) |
| Nitrile | 2,3,5-Trifluorobenzamide | Triflic Anhydride (Tf₂O) |
This table summarizes the synthesis of key carboxylic acid derivatives.
Development of Chiral Analogs and Enantioselective Synthesis (if applicable)
This compound is an achiral molecule. The development of chiral analogs requires the introduction of one or more stereocenters. This can be accomplished through several synthetic strategies.
One common approach is to react a derivative, such as 2,3,5-trifluorobenzoyl chloride, with an enantiomerically pure chiral alcohol or amine. wikipedia.org This reaction forms a pair of diastereomers that, in principle, can be separated using standard techniques like chromatography or crystallization. This method is widely used to create libraries of compounds for biological screening.
Alternatively, if a reaction on a derivative of this compound creates a new chiral center, the resulting racemic mixture must be separated. Chiral resolution is a technique used for this purpose, often involving the formation of diastereomeric salts by reacting the racemic product (if it is an acid or amine) with a chiral resolving agent. wikipedia.orgpharmtech.com These salts often have different solubilities, allowing for separation by fractional crystallization. wikipedia.orgpharmtech.com
While no specific enantioselective syntheses starting directly from this compound are prominently reported, the principles of asymmetric catalysis could be applied to its derivatives. nih.govcapes.gov.brnih.govresearchgate.netsemanticscholar.orgnih.gov For instance, an enantioselective reduction of a ketone group introduced onto the aromatic ring or an asymmetric addition to a double bond on a side chain could establish a stereocenter with high enantiomeric excess.
| Strategy | Description | Example Reagent |
| Chiral Derivatization | Reacting an achiral derivative with a single enantiomer of a chiral reagent to form separable diastereomers. | (R)-1-Phenylethanol |
| Chiral Resolution | Separating a racemic mixture by forming diastereomeric salts with a resolving agent, followed by crystallization. | (-)-Strychnine or (+)-Tartaric Acid |
| Asymmetric Synthesis | Using a chiral catalyst or auxiliary to stereoselectively create a chiral center in a derivative. | Chiral Rhodium or Ruthenium catalysts |
This table outlines potential strategies for introducing chirality into derivatives of this compound.
Environmental Fate and Mechanistic Degradation of Ethyl 2,3,5 Trifluorobenzoate
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For Ethyl 2,3,5-trifluorobenzoate, these pathways include photolysis, hydrolysis, and other chemical transformations in soil and sediment.
Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons, particularly from ultraviolet (UV) radiation in sunlight. The rate and mechanism of photolysis for a compound like this compound depend on its ability to absorb light at relevant environmental wavelengths. The UV absorption spectrum of aromatic compounds is crucial; for instance, the antimicrobial sulfamethoxazole (B1682508) exhibits a distinct absorption band at 262 nm, which is attributed to a π−π* electronic transition of the aniline (B41778) part of the molecule. researchgate.net
While specific photolysis studies on this compound are not extensively documented, the degradation of other aromatic esters and fluorinated compounds provides insight into potential mechanisms. The photodegradation of pyrazosulfuron-ethyl, for example, was found to follow first-order kinetics, with degradation pathways including the cleavage of carbon-sulfur and nitrogen-sulfur bonds. researchgate.net For fluorinated aromatics, UV irradiation can induce a Wolff rearrangement reaction in certain structures, leading to the formation of highly reactive intermediates. mdpi.com In the presence of photoinitiators like sodium benzoate (B1203000), UV radiation can also induce crosslinking or other structural modifications in polymer matrices. nih.govresearchgate.net The primary photolytic pathway for this compound in aqueous environments would likely involve direct photolysis, where the molecule absorbs UV radiation, or indirect photolysis, mediated by photochemically generated reactive species like hydroxyl radicals.
Hydrolysis is a primary abiotic degradation pathway for esters in aquatic environments. The reaction involves the cleavage of the ester bond by water, yielding an alcohol (ethanol) and a carboxylic acid (2,3,5-trifluorobenzoic acid). This process can be catalyzed by acid or, more significantly under typical environmental conditions, by base (alkaline hydrolysis). chemrxiv.org
The kinetics of ester hydrolysis are well-established, typically following second-order kinetics—first-order with respect to both the ester and the hydroxide (B78521) ion concentration under alkaline conditions. chemrxiv.org The rate of hydrolysis is highly dependent on the molecular structure. The presence of electron-withdrawing groups, such as fluorine atoms on the benzene (B151609) ring, can significantly impact the reaction rate. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule or hydroxide ion.
Studies on other fluorinated esters have demonstrated that fluorine substitution accelerates hydrolysis. Research on C-terminal partially fluorinated ethyl esters showed that the introduction of fluorine atoms to the ethyl group decreased hydrolytic stability. nih.gov The trifluoroethyl ester hydrolyzed significantly faster than the non-fluorinated ethyl ester. nih.gov While the fluorine atoms in this compound are on the aromatic ring rather than the ethyl group, their strong electron-withdrawing effect is expected to enhance the rate of hydrolysis compared to non-fluorinated ethyl benzoate. The hydrolysis of perfluorinated telomer acrylates can also be rapid under certain environmental conditions, with half-lives as low as several days in some landfills. tandfonline.com
| Factor | Influence on Hydrolysis Rate | Relevance to this compound |
|---|---|---|
| pH | Rate increases significantly under alkaline (basic) conditions and to a lesser extent under acidic conditions. chemrxiv.org | Expected to be more rapid in alkaline waters. |
| Temperature | Rate increases with increasing temperature. | Degradation will be faster in warmer waters. |
| Substituents | Electron-withdrawing groups on the acyl portion generally increase the rate. nih.gov | The three fluorine atoms on the benzoate ring are strongly electron-withdrawing, likely accelerating hydrolysis. |
In soil and sediment, the chemical fate of this compound is governed by its partitioning behavior and susceptibility to various transformation reactions. The compound may adsorb to organic matter and clay particles, which can affect its bioavailability and degradation rates. The primary abiotic transformation pathway in moist soil and sediment is expected to be hydrolysis, similar to aquatic systems, with the rate being highly dependent on the pH of the pore water.
Beyond hydrolysis, other abiotic reactions are less likely under typical environmental conditions due to the general stability of the fluorinated aromatic ring. mdpi.com However, in anaerobic sediments, redox conditions can play a role in the fate of organic compounds. While many fluorinated aromatic compounds are recalcitrant under anaerobic conditions, studies on monofluorobenzoates have shown that they can be degraded under specific, biologically mediated denitrifying conditions, but were resistant to degradation under methanogenic, iron-reducing, or sulfate-reducing conditions. nih.govresearchgate.net This suggests that abiotic chemical transformation under these redox regimes may be limited, and biological activity is the primary driver of degradation for the aromatic portion of the molecule.
Biotransformation and Biodegradation Mechanisms
Biotransformation is a critical process for the environmental degradation of many synthetic organic chemicals. Microorganisms have evolved diverse metabolic pathways to utilize a wide range of compounds as sources of carbon and energy. nih.gov
Studies on the microbial degradation of monofluorobenzoates have shown that they can be mineralized under certain conditions. nih.govresearchgate.net For instance, stable enrichment cultures obtained from various soils and sediments were capable of degrading 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) under denitrifying conditions, with stoichiometric release of the fluoride (B91410) ion. nih.gov The bacteria responsible were identified as being closely related to Pseudomonas stutzeri. nih.gov Interestingly, 3-fluorobenzoate (B1230327) was found to be recalcitrant under the same conditions, indicating that the position of the fluorine substituent is critical for biodegradability. researchgate.net Given that this compound possesses fluorine atoms at the 2, 3, and 5 positions, its degradation pathway could be complex. The initial steps after ester hydrolysis would likely involve attack on the aromatic ring, as observed for other fluorobenzoates.
The cleavage of the highly stable carbon-fluorine bond is the key and often rate-limiting step in the mineralization of organofluorine compounds. nih.gov Microorganisms employ several enzymatic strategies to achieve defluorination.
For aromatic compounds, a common mechanism involves oxygenase enzymes, such as cytochrome P450 monooxygenases. annualreviews.orgnih.gov These enzymes hydroxylate the aromatic ring, which can lead to the spontaneous elimination of a fluoride ion if the fluorine is positioned appropriately. annualreviews.org This metabolic defluorination catalyzed by cytochrome P450 enzymes has been observed in several systems. annualreviews.org The introduction of a hydroxyl group makes the ring unstable, facilitating further degradation.
Formation of Environmentally Persistent Degradation Products
The degradation of this compound can lead to the formation of products that are more persistent in the environment than the parent compound. The stability of the carbon-fluorine bond often results in the accumulation of fluorinated degradation intermediates.
A primary and anticipated degradation pathway for this compound is the hydrolysis of the ester functional group. This reaction, which can be catalyzed by acids or bases, would cleave the ester bond to yield ethanol (B145695) and 2,3,5-trifluorobenzoic acid . While the ethanol portion is readily biodegradable, 2,3,5-trifluorobenzoic acid is expected to be significantly more persistent. The persistence of fluorinated benzoic acids has been noted in the context of their use as groundwater tracers, where their stability and low sorption to soil are advantageous properties. nmt.eduntis.gov
Further degradation of 2,3,5-trifluorobenzoic acid would involve the cleavage of the aromatic ring and defluorination. Studies on other fluorinated aromatic compounds have shown that microbial degradation can occur, often under specific conditions such as denitrifying environments. nih.govsigmaaldrich.com This process can lead to the stoichiometric release of fluoride ions. nih.gov However, complete mineralization is often slow, and intermediate fluorinated aliphatic acids may be formed.
One of the most significant concerns regarding the degradation of many fluorinated compounds is the potential formation of trifluoroacetic acid (TFA). unep.orgeuropa.eu TFA is known for its extreme persistence in the environment, high mobility in water, and resistance to further degradation. unep.orgeuropa.eu While the specific degradation pathway of 2,3,5-trifluorobenzoic acid to TFA has not been elucidated in the available literature, the breakdown of the trifluorinated aromatic ring could potentially lead to the formation of smaller, highly fluorinated and persistent molecules like TFA. The increasing environmental concentrations of TFA from various sources are a subject of ongoing scientific and regulatory attention. unep.orgnerc.ac.uk
The following table summarizes the potential persistent degradation products of this compound and their environmental significance.
| Degradation Product | Chemical Formula | Persistence | Environmental Significance |
| 2,3,5-Trifluorobenzoic acid | C₇H₃F₃O₂ | High | More mobile and persistent than the parent ester. Can act as a tracer in hydrological studies due to its stability. nmt.eduntis.gov |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | Very High | Extremely persistent "forever chemical", highly mobile in water, and accumulates in various environmental compartments. unep.orgeuropa.eu |
Environmental Monitoring and Analytical Challenges
The detection and monitoring of this compound and its degradation products in the environment present several analytical challenges. These challenges stem from the low environmental concentrations, the physicochemical properties of fluorinated compounds, and the complexity of environmental matrices.
The primary analytical techniques for the detection of fluorinated organic compounds in environmental samples are based on chromatography coupled with mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for the analysis of fluorinated benzoic acids in water samples, offering high sensitivity and selectivity. nih.gov This method can achieve low detection limits, often in the microgram per liter (µg/L) range. nih.gov For more volatile compounds, gas chromatography-mass spectrometry (GC-MS) may be employed, often requiring a derivatization step to convert the acidic degradation products into more volatile forms.
A significant challenge in environmental monitoring is the high mobility and low sorption of many fluorinated acids, such as 2,3,5-trifluorobenzoic acid. nmt.edu This means they can be rapidly transported in water systems, leading to widespread but dilute contamination, which necessitates highly sensitive analytical methods for their detection.
The following table outlines some of the analytical methods used for the detection of fluorinated aromatic compounds and the associated challenges.
| Analytical Technique | Target Analytes | Advantages | Challenges |
| LC-MS/MS | Fluorinated benzoic acids | High sensitivity and selectivity, suitable for water samples. nih.gov | Matrix effects can suppress or enhance ionization, requiring careful sample preparation and use of internal standards. |
| GC-MS | Volatile fluorinated compounds, derivatized acids | High chromatographic resolution. | Often requires derivatization for non-volatile analytes, which can introduce variability. |
| ¹⁹F NMR | A broad range of fluorinated compounds | Can detect and help identify unknown fluorinated compounds. nih.gov | Lower sensitivity compared to mass spectrometry techniques, requiring higher concentrations of analytes. |
| Combustion Ion Chromatography (for TOF) | Total Organic Fluorine | Provides a measure of the total burden of organic fluorine. rsc.org | Does not provide information on the specific identity of the fluorinated compounds. |
Q & A
Q. What synthetic methods are recommended for obtaining high-purity Ethyl 2,3,5-trifluorobenzoate derivatives for crystallographic studies?
The vapor diffusion method is a robust approach. Dissolve the compound in a 1:1 dichloromethane/methanol mixture and allow slow equilibration with pentane vapor. This yields colorless plate crystals suitable for X-ray diffraction. Crystallization conditions (e.g., solvent ratios, equilibration time) critically influence crystal quality .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?
Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data are processed via ShelXT for structure solution and refined with ShelXL in Olex2. Key parameters include bond lengths (e.g., C–F: 1.34–1.38 Å) and angles (e.g., C–C–F: ~120°). Non-hydrogen atoms are refined anisotropically, while hydrogen atoms are placed geometrically .
Q. What role does fluorination play in the molecular conformation of this compound?
The 2,3,5-trifluoro substitution creates steric and electronic effects. For example, the dihedral angle between the pyridone and benzoate planes is 53.87°, reflecting torsional strain from fluorine’s electronegativity. This influences intermolecular packing and reactivity .
Advanced Questions
Q. How do researchers resolve fluorine atom positional disorder in crystallographic studies of this compound derivatives?
Fluorine atoms (e.g., F3 and F3A in ) exhibit statistical disorder. Apply distance restraints (DFIX) and anisotropic displacement parameter (Uanis) constraints during refinement. This accounts for partial occupancy and prevents overinterpretation of electron density .
Q. What non-classical interactions stabilize the supramolecular architecture of this compound-containing compounds?
Non-classical C–H···O/F hydrogen bonds form eight-membered rings (e.g., C8–H8···O2, 2.57 Å) and larger motifs. These interactions propagate along the crystallographic bc-plane, creating alternating chains. Such packing is critical for stability in the absence of classical H-bonds .
Q. How does fluorination impact the compound’s electronic properties and potential bioactivity?
Fluorine’s electron-withdrawing effect polarizes the aromatic ring, enhancing electrophilicity at the ester group. This may improve binding to bacterial targets (e.g., Contezolid derivatives) by modulating electron density in active sites .
Q. What analytical challenges arise in characterizing fluorinated benzoate esters via NMR?
NMR coupling patterns (e.g., and ) complicate peak assignments. Use - HOESY or DFT calculations to resolve overlapping signals. For example, meta-fluorines exhibit distinct coupling compared to ortho/para positions .
Q. How can computational methods complement experimental data in studying this compound reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict reaction pathways, such as nucleophilic acyl substitution at the ester. Compare computed transition states with experimental kinetic data to validate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
